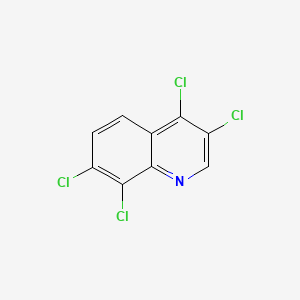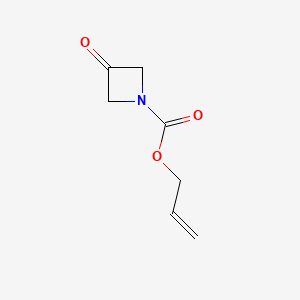![molecular formula C17H23Cl2NO2 B598382 Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride CAS No. 150653-92-2](/img/structure/B598382.png)
Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride
説明
Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C17H23Cl2NO2 and its molecular weight is 344.276. The purity is usually 95%.
BenchChem offers high-quality Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Nonselective Triple Reuptake Inhibitor
RTI-112 is a nonselective triple reuptake inhibitor . It has a very similar serotonin transporter (SERT)/ dopamine transporter (DAT)/ norepinephrine transporter (NET) selectivity to cocaine . This property makes it a potential candidate for research in the field of neurology and psychiatry.
Synthetic Stimulant Drug
RTI-112 is a synthetic stimulant drug from the phenyltropane family . This makes it a subject of interest in the study of stimulant drugs and their effects on the human body.
Comparative Studies with Other Drugs
RTI-112 can be used in comparative studies with other drugs. For example, it has been contrasted with RTI-113, which is DAT selective . Such studies can help understand the differences and similarities between various drugs.
Study of Drug Onset and Duration
The in vivo behavior of RTI-112 is different from other drugs. It has a slower rate of onset (30–60 min) and a longer duration of action (10h) . This makes it useful in studying the factors that influence the onset and duration of drug action.
Potential Analgesic
RTI-112 has been studied for its potential as an analgesic . It has been found to block both acid-stimulated writhing and acid-induced depression of intracranial self-stimulation in rats . However, its potential for abuse remains a concern .
Serotonin Mechanism Research
RTI-112 has been used in research to understand serotonin mechanisms. It was found to suppress cocaine administration at the ED50, suggesting a serotonergic mechanism was responsible for this .
作用機序
Target of Action
RTI-112 hydrochloride, also known as RTI 112 or Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride, primarily targets the Dopamine Transporter (DAT) . The DAT is a protein that plays a crucial role in regulating the concentration of dopamine in the synaptic cleft, thereby influencing neuronal signaling and brain function .
Mode of Action
RTI-112 is a nonselective triple reuptake inhibitor . It inhibits the reuptake of dopamine, serotonin, and norepinephrine by blocking their respective transporters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by RTI-112 is the monoaminergic system , which includes dopamine, serotonin, and norepinephrine pathways . By inhibiting the reuptake of these neurotransmitters, RTI-112 amplifies their signaling and influences various downstream effects related to mood, reward, and cognition .
Result of Action
The molecular effect of RTI-112 involves the blockage of monoamine transporters, leading to increased levels of dopamine, serotonin, and norepinephrine in the synaptic cleft . This can result in enhanced mood, increased alertness, and other cognitive effects.
特性
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO2.ClH/c1-10-8-11(4-6-14(10)18)13-9-12-5-7-15(19(12)2)16(13)17(20)21-3;/h4,6,8,12-13,15-16H,5,7,9H2,1-3H3;1H/t12-,13+,15+,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPCABVKUZFZCC-DRADZWDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC3CCC(C2C(=O)OC)N3C)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858385 | |
| Record name | Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |
CAS RN |
150653-92-2 | |
| Record name | RTI-112 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150653922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RTI-112 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BL92TSA7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does RTI-112 interact with its targets, and what are the downstream effects?
A: RTI-112 demonstrates high affinity for the dopamine transporter (DAT) and serotonin transporter (SERT), and a lower affinity for the norepinephrine transporter (NET) [, , ]. This means it can bind to these transporters and interfere with their normal function, which is to reuptake neurotransmitters from the synapse. While RTI-112 shows high affinity for both DAT and SERT in vitro, in vivo studies revealed a different picture. Research indicates that at doses effective in reducing cocaine self-administration in rhesus monkeys, RTI-112 demonstrated high SERT occupancy but no detectable DAT occupancy [, ]. This suggests a complex interplay of factors, including potential differences in drug disposition and regulatory mechanisms in vivo [].
Q2: How does the structure of RTI-112 relate to its activity and selectivity for monoamine transporters?
A: Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the RTI-112 structure affect its interaction with monoamine transporters [, ]. For example, research indicates that the 3β-(3′,4′-disubstituted phenyl)tropane-2β-carboxylic acid methyl ester scaffold of RTI-112 is important for its high affinity for both DAT and SERT []. Further modifications to the substituents on this scaffold can fine-tune its selectivity for different transporters [].
Q3: How have computational chemistry and modeling been used to study RTI-112?
A: Computational approaches, including Comparative Molecular Field Analysis (CoMFA), have been employed to understand the interaction of RTI-112 and its analogs with the dopamine transporter []. These studies have provided valuable insights into the steric and electrostatic factors influencing binding affinity and have proven useful in predicting the activity of new compounds [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B598300.png)



![Pyrido[1,2-a]benzimidazole, 3-bromo-6,7,8,9-tetrahydro-](/img/no-structure.png)
![tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B598310.png)
![5-Bromo-7-fluoro-1H-benzo[D]imidazole](/img/structure/B598311.png)



![3-[(4-Methoxybenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B598315.png)


